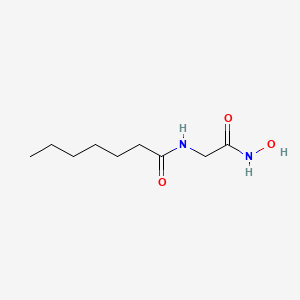

2-Heptanamidoacetohydroxamic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73912-92-2 |

|---|---|

Molecular Formula |

C9H18N2O3 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-[2-(hydroxyamino)-2-oxoethyl]heptanamide |

InChI |

InChI=1S/C9H18N2O3/c1-2-3-4-5-6-8(12)10-7-9(13)11-14/h14H,2-7H2,1H3,(H,10,12)(H,11,13) |

InChI Key |

CBNIISYNZBYPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NCC(=O)NO |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Strategies

General Synthetic Methodologies for Hydroxamic Acids

Hydroxamic acids are a significant class of organic compounds, largely due to their potent metal-chelating properties, which makes them of great interest in medicinal chemistry. acs.orgunimi.it Their synthesis has been approached through various routes, starting from a range of functional groups. acs.org

The most traditional and widely employed method for synthesizing hydroxamic acids involves the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its salts. jst.go.jpru.nl This process typically requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by hydroxylamine.

Common strategies for carboxylic acid activation include:

Conversion to Acyl Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with hydroxylamine. semanticscholar.orgresearchgate.net

Use of Coupling Reagents: A variety of coupling reagents are used to facilitate the formation of the amide bond between the carboxylic acid and hydroxylamine. These reagents effectively activate the carboxyl group. nih.gov

Table 1: Common Coupling Reagents for Hydroxamic Acid Synthesis

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | Widely used for amide bond formation, including in solid-phase synthesis. nih.gov |

| N,N'-Carbonyldiimidazole (CDI) | An efficient reagent for activating carboxylic acids. semanticscholar.orgnih.gov |

| T3P® (Propanephosphonic acid anhydride) | Promotes the synthesis of hydroxamic acids from carboxylic acids. semanticscholar.orgorganic-chemistry.org |

| HATU, HBTU | Benzotriazole-based coupling reagents often used in peptide and solid-phase synthesis. nih.gov |

| Cyanuric Chloride | A cost-effective reagent for activating carboxylic acids. semanticscholar.orgnih.gov |

The reaction is typically carried out by first activating the carboxylic acid and then adding hydroxylamine, often as hydroxylamine hydrochloride with a base to liberate the free hydroxylamine. organic-chemistry.org O-protected hydroxylamines, such as O-benzylhydroxylamine (BnONH2) or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH2), are also frequently used to prevent side reactions, followed by a deprotection step. nih.gov

To create more complex hydroxamic acids or to work with sensitive substrates, modified synthetic pathways have been developed. These can involve starting materials other than carboxylic acids or employing solid-phase synthesis techniques.

Alternative precursors for hydroxamic acid synthesis include:

Esters: The reaction of methyl or ethyl esters with an aqueous solution of hydroxylamine, typically in the presence of a base like KOH or NaOH, is a common method. researchgate.netnih.gov

Aldehydes: Aldehydes can be converted into hydroxamic acids through various oxidative amidation reactions. acs.orgsemanticscholar.org

Amides: While less common, direct conversion of amides to hydroxamic acids is possible. acs.org

Solid-Phase Synthesis: For the rapid generation of libraries of hydroxamic acids for screening purposes, solid-phase synthesis is an invaluable tool. nih.gov In this approach, a starting material is attached to a solid support (resin), and reagents are added in solution. This allows for easy purification by simple filtration and washing. N-linked hydroxylamine resins have been developed for the solid-phase synthesis of hydroxamic acids, where the final product is cleaved from the resin under acidic conditions.

In a move towards greener and more sustainable chemistry, enzymatic methods for hydroxamic acid synthesis have gained attention. amanote.comethz.ch These reactions offer high selectivity and operate under mild conditions, often at neutral pH and room temperature. nih.gov

Enzymes such as lipases, amidases, and nitrilases have been employed for this purpose:

Lipases: Lipases can catalyze the reaction between fatty acids or their esters and hydroxylamine derivatives. nih.gov

Amidases: Certain amidases exhibit acyltransferase activity. They can hydrolyze an amide bond and, in the presence of hydroxylamine, transfer the acyl group to form a hydroxamic acid. acs.orgamanote.com For example, the acyltransferase activity of Bacillus smithii has been used for the efficient synthesis of hydroxamic acids from amides. acs.org

Nitrilases: These enzymes can convert nitriles into carboxylic acids, but in the presence of hydroxylamine, they can also catalyze the formation of hydroxamic acids. ethz.ch

These biocatalytic routes are particularly promising for producing chiral hydroxamic acids with high enantiomeric purity. amanote.com

Targeted Synthesis of 2-Heptanamidoacetohydroxamic Acid

While direct literature on the synthesis of this compound is not prevalent, a logical and efficient synthetic route can be proposed based on the established methodologies for N-acyl amino hydroxamic acids. ru.nlsemanticscholar.org The most direct precursor to the target molecule is N-heptanoylglycine, also known as 2-heptanamidoacetic acid. nih.gov

A plausible two-step synthesis would be:

Synthesis of N-Heptanoylglycine: This intermediate can be synthesized via the Schotten-Baumann reaction, where glycine (B1666218) is acylated with heptanoyl chloride in the presence of a base. Alternatively, green synthetic methods have been developed for N-substituted glycine derivatives by reacting an amine with chloroacetic acid. nih.gov

Conversion to this compound: The resulting N-heptanoylglycine can then be converted to the target hydroxamic acid. This is typically achieved by activating the carboxylic acid of the glycine moiety with a coupling reagent (such as EDC or CDI) and then reacting it with hydroxylamine hydrochloride in the presence of a base. semanticscholar.orgnih.gov To avoid potential side reactions, an O-protected hydroxylamine could be used, followed by a final deprotection step. nih.gov

Derivatization and Analog Generation for Structure-Activity Relationship Studies

To explore the biological potential of this compound, the generation of analogs for structure-activity relationship (SAR) studies is essential. nih.gov SAR studies help in understanding how different parts of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

The heptanamide (B1606996) portion of the molecule represents a key area for modification. As a lipophilic alkyl chain, its length, branching, and rigidity can significantly influence the compound's interaction with biological targets, as well as its pharmacokinetic properties. jst.go.jpnih.gov Studies on other aliphatic hydroxamic acids have shown that the hydrophobic character of the acyl residue plays a crucial role in their inhibitory power against enzymes like urease. jst.go.jp

Table 2: Potential Modifications of the Heptanamide Chain for SAR Studies

| Modification Strategy | Rationale | Example of Modified Group |

| Chain Length Variation | To determine the optimal length for hydrophobic interactions within a target's binding pocket. nih.govmdpi.com | Butanamide, Octanamide, Decanamide |

| Introduction of Branching | To probe steric tolerance and potentially increase metabolic stability. | 2-Methylhexanamide, 4-Methylhexanamide |

| Introduction of Unsaturation | To introduce conformational rigidity and potential for different interactions (e.g., π-stacking). | Hept-2-enamide |

| Alicyclic Ring Incorporation | To increase rigidity and explore different hydrophobic spaces. | Cyclohexanecarboxamide |

| Aromatic/Heteroaromatic Ring | To introduce aromatic interactions (e.g., π-stacking, cation-π) and provide vectors for further functionalization. | Benzamide, Pyridinecarboxamide |

By systematically synthesizing and testing these analogs, researchers can build a comprehensive SAR profile, leading to the optimization of this compound as a potential therapeutic agent.

Substitutions on the Glycine-derived Backbone

Modifications to the glycine-derived backbone of this compound can be systematically introduced to alter the compound's physicochemical properties, such as lipophilicity, steric bulk, and conformational flexibility. These changes are crucial for optimizing interactions with biological targets. The primary point of substitution is the α-carbon of the original glycine unit.

A general synthetic route to achieve such substitutions begins with an α-amino acid other than glycine. This amino acid is first N-acylated with heptanoyl chloride or an activated form of heptanoic acid to yield the corresponding N-heptanoyl-α-amino acid. Subsequent conversion of the carboxylic acid to the hydroxamic acid completes the synthesis.

Table 1: Examples of Backbone-Substituted Derivatives of this compound

| Derivative Name | Starting Amino Acid | R-Group on α-Carbon | General Synthetic Approach |

| 2-Heptanamido-2-methylpropano-hydroxamic acid | Alanine (B10760859) | -CH₃ | N-acylation of alanine followed by hydroxamic acid formation. |

| 2-Heptanamido-3-phenylpropano-hydroxamic acid | Phenylalanine | -CH₂-Ph | N-acylation of phenylalanine followed by hydroxamic acid formation. |

| 2-Heptanamido-4-methylpentano-hydroxamic acid | Leucine (B10760876) | -CH₂-CH(CH₃)₂ | N-acylation of leucine followed by hydroxamic acid formation. |

The introduction of alkyl or aryl groups on the backbone can influence the molecule's ability to fit into binding pockets of enzymes or receptors. For instance, the synthesis of N-alkyl urea (B33335) hydroxamic acids has been demonstrated starting from N-mono-alkyl-glycine methyl esters, indicating that the nitrogen of the glycine backbone can also be a point of substitution nih.gov. This would involve the alkylation of N-heptanoylglycine methyl ester prior to its conversion to the hydroxamic acid.

Furthermore, derivatization of N-acyl glycines using reagents like 3-nitrophenylhydrazine (B1228671) has been explored for analytical purposes, which highlights the chemical accessibility of the glycine backbone for modification nih.govresearchgate.net. While this specific derivatization is for detection, similar chemical principles can be applied to introduce other functional groups.

Chemical Modifications of the Hydroxamic Acid Moiety

The hydroxamic acid functional group (-CONHOH) is a key feature of this compound, primarily due to its ability to chelate metal ions, which is often central to its biological activity. Chemical modifications of this moiety can modulate its chelating strength, stability, and pharmacokinetic properties.

The most common modifications involve O-alkylation or N-alkylation of the hydroxamic acid. O-substituted hydroxamic acids can be prepared by coupling the N-heptanoylglycine with an O-alkylated hydroxylamine derivative. For example, using O-methylhydroxylamine instead of hydroxylamine in the final step of the synthesis would yield the O-methyl hydroxamate. These derivatives can exhibit altered biological activities and may serve as prodrugs that are metabolized to the active hydroxamic acid in vivo.

Another strategy involves the use of protecting groups during synthesis that can be selectively removed. For instance, O-silyl or O-benzyl protected hydroxylamines can be used, with the protecting group being removed in the final step. This approach is particularly useful when other parts of the molecule are sensitive to the reaction conditions required for hydroxamic acid formation.

The hydroxamic acid itself can also be a precursor for other functional groups through reactions like the Lossen rearrangement, although this would fundamentally change the character of the molecule semanticscholar.org. The reduction of the hydroxamic acid to the corresponding amide represents another possible chemical transformation ru.nl.

Systematic studies have utilized hydroxamic acid-modified peptides to probe the active sites of enzymes like histone deacetylases (HDACs) nih.govacs.org. In these studies, the hydroxamic acid serves as a stable mimic of the tetrahedral intermediate formed during amide hydrolysis. The synthesis of such modified peptides often involves the use of Fmoc-protected amino acid analogues containing a protected hydroxamic acid, which are then incorporated into a peptide sequence using solid-phase synthesis techniques acs.org.

Table 2: Examples of Modifications to the Hydroxamic Acid Moiety

| Modification Type | Reagent/Method | Resulting Functional Group | Potential Impact |

| O-Alkylation | O-Alkylhydroxylamine | -CONHO-Alkyl | Altered chelating ability, prodrug potential. |

| N-Alkylation | N-Alkylhydroxylamine | -CON(Alkyl)OH | Modified steric and electronic properties. |

| O-Acylation | Acylating agent on hydroxamic acid | -CONHO-Acyl | Can act as a prodrug, may alter stability. |

| Reduction | Reducing agents (e.g., Zn/acetic acid) | -CONH₂ (Amide) | Loss of metal-chelating ability. |

These derivatization strategies provide a versatile toolbox for the fine-tuning of the molecular properties of this compound, enabling the exploration of its therapeutic potential and mechanism of action.

Mechanism of Action and Pharmacological Effects

Biochemical Pathways and Molecular Targets

The primary mechanism of action of hydroxamic acids, including this compound, is the chelation of the metal ion, typically zinc, within the active site of metalloenzymes. nih.govacs.org This interaction inhibits the catalytic activity of the enzyme.

A key class of enzymes targeted by hydroxamic acids are the histone deacetylases (HDACs). acs.orgnih.gov HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov The deacetylation of histones leads to a more condensed chromatin structure, which represses transcription. nih.gov By inhibiting HDACs, hydroxamic acids prevent the removal of acetyl groups, leading to a more open chromatin structure that allows for the transcription of genes, including tumor suppressor genes. nih.gov

The hydroxamic acid moiety coordinates with the zinc ion in the active site of HDACs, effectively blocking the enzyme's function. acs.orgunimi.it This inhibition of HDAC activity can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

Preclinical and In Vitro Pharmacological Findings

While specific preclinical data for this compound is not available in the provided search results, the general pharmacological effects of hydroxamic acid HDAC inhibitors are well-documented.

In vitro studies have consistently demonstrated that hydroxamic acid derivatives can inhibit the proliferation of a wide range of cancer cell lines. nih.gov They have been shown to induce cell death through apoptosis and to arrest the cell cycle at various phases.

In preclinical animal models of cancer, hydroxamic acid-based HDAC inhibitors have demonstrated significant anti-tumor activity. These compounds have been shown to reduce tumor growth and, in some cases, lead to tumor regression. The pharmacological effects observed in these preclinical studies provided the foundation for the clinical development of several hydroxamic acid drugs.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Approaches for SAR Elucidation in Hydroxamic Acid Research

The elucidation of SAR for hydroxamic acids involves a multi-faceted approach combining synthetic chemistry, biological evaluation, and computational modeling. journalagent.com

Analogue Synthesis and Biological Screening: A primary method involves the synthesis of a series of structural analogues of the lead compound. researchgate.netnih.gov For 2-Heptanamidoacetohydroxamic acid, this would entail modifying the three main components: the hydroxamic acid head, the N-heptanoyl chain, and the acetoglycine linker. These modifications can include altering the length and branching of the alkyl chain, substituting the glycine (B1666218) moiety with other amino acids, and replacing the hydroxamic acid with bioisosteres. nih.govresearchgate.net The synthesized compounds are then screened in biological assays to determine their inhibitory activity against specific targets, such as metalloenzymes. journalagent.comresearchgate.net

Computational and Molecular Modeling: Computational techniques are increasingly used to predict how structural changes will affect binding affinity and activity. jprdi.vn Molecular docking studies can simulate the interaction of hydroxamic acid derivatives with the active site of a target enzyme, providing insights into key binding interactions. jprdi.vnnih.gov These models help in prioritizing which analogues to synthesize, thus saving time and resources.

X-ray Crystallography: When possible, obtaining X-ray crystal structures of hydroxamic acid inhibitors bound to their enzyme targets provides the most detailed and accurate picture of the binding mode. This information is invaluable for understanding the specific interactions that contribute to potency and selectivity and for guiding further drug design efforts.

Influence of Molecular Substructures on Biological Activity

The biological activity of this compound is a composite of the contributions from its distinct molecular components. The general structure of many hydroxamic acid-based enzyme inhibitors can be conceptualized as having a metal-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. In this compound, the hydroxamic acid is the metal-binding group, the acetoglycine moiety acts as the linker, and the heptanoyl chain serves as the cap group.

The hydroxamic acid moiety (-CONHOH) is the cornerstone of the biological activity of this class of compounds. researchgate.net Its primary role is to act as a potent chelator of metal ions present in the active sites of many enzymes, known as metalloenzymes. unl.ptacs.org

Zinc-Binding Group: Many enzymes targeted by hydroxamic acids, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a catalytic zinc ion (Zn²⁺) in their active site. journalagent.comacs.org The hydroxamic acid functional group typically coordinates the zinc ion in a bidentate fashion through its carbonyl and hydroxyl oxygen atoms, effectively inhibiting the enzyme's catalytic activity. journalagent.comtaylorandfrancis.com This ability to chelate the active site metal ion is a key determinant of the inhibitory potential of these molecules. unl.ptacs.org The hydroxamic acid group is considered an essential pharmacophore for many clinically evaluated inhibitors. journalagent.com

Hydrophobicity and Chain Length: The hydrophobic character of the acyl chain is a critical factor. jst.go.jp Studies on various classes of hydroxamic acid inhibitors have shown that the potency often varies parabolically with the length of the alkyl chain. jst.go.jp An optimal chain length leads to maximal interaction with the hydrophobic regions of the enzyme's active site, thereby increasing binding affinity. jst.go.jp The seven-carbon heptanoyl chain in this compound provides a significant degree of lipophilicity, which is often crucial for accessing and binding to the target. For instance, in HDAC inhibitors, this lipophilic chain often occupies a hydrophobic tube-like pocket, and its length is a key determinant of isoform selectivity.

The acetoglycine moiety [(C(O)CH₂NH)] serves as a linker connecting the zinc-binding hydroxamic acid group to the N-heptanoyl chain. The nature of this linker is critical for correctly positioning the other two components within the enzyme's active site.

While this compound itself is not chiral, the introduction of chiral centers, for instance by substituting the glycine with a different amino acid or by branching the heptanoyl chain, can have a profound impact on biological efficacy.

Enantioselective Interactions: Enzymes are chiral macromolecules, and as such, they often exhibit stereoselectivity when interacting with chiral ligands. mdpi.com For chiral hydroxamic acid inhibitors, it is common for one enantiomer to be significantly more potent than the other. mdpi.comresearchgate.net This is because only one enantiomer can achieve the optimal three-dimensional orientation required for high-affinity binding to the asymmetric active site of the enzyme. mdpi.com Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective hydroxamic acid-based inhibitors. mdpi.com

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.org These models are powerful tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.govresearchgate.net

Model Development: The development of a QSAR model for hydroxamic acids begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values). acs.orgnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties such as hydrophobicity (logP), electronic properties (Hammett constants), steric parameters (molar refractivity), and topological indices. jst.go.jpnih.gov Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: A crucial step in QSAR modeling is rigorous validation to ensure that the model is robust and has predictive power. jprdi.vn

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal stability and predictive ability of the model. nih.gov

External Validation: The model's true predictive power is tested using an external set of compounds that were not used in the model development. The model's ability to accurately predict the activity of these new compounds (r²_pred) is a key indicator of its utility. nih.govacs.org

For hydroxamic acids, QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes, including HDACs and MMPs. nih.govacs.org These models have highlighted the importance of descriptors related to hydrophobicity, polar surface area, and the presence of specific atoms or functional groups in determining inhibitory potency. nih.gov

Interactive Data Table: Key Molecular Substructures and Their SAR Implications

| Molecular Substructure | Primary Role in Biological Activity | Key SAR Observations |

| Hydroxamic Acid (-CONHOH) | Zinc-binding group; essential pharmacophore. journalagent.com | Acts as a bidentate chelator of the catalytic Zn²⁺ ion in metalloenzymes like HDACs and MMPs. acs.orgtaylorandfrancis.com |

| N-Heptanoyl Chain | Enzyme recognition; interacts with hydrophobic pockets. | Potency is often dependent on chain length and lipophilicity; optimal length enhances binding affinity. jst.go.jp |

| Acetoglycine Moiety | Linker; provides structural scaffold and hydrogen bonding opportunities. | Correctly orients the zinc-binding group and the cap group; amide bond can form H-bonds with enzyme residues. nih.govnih.gov |

| Stereochemistry (in analogues) | Determines optimal fit in the chiral active site of enzymes. | Often, one enantiomer is significantly more potent than the other due to specific stereochemical requirements for binding. mdpi.comresearchgate.net |

Selection and Derivation of Molecular Descriptors (e.g., Physicochemical, Steric, Electrostatic)

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that can quantify the structural features relevant to biological activity. nih.gov For N-acylamino acid hydroxamates, a variety of descriptors are employed to capture the physicochemical, steric, and electrostatic properties of the molecules.

Physicochemical Descriptors: These describe properties such as lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in the target protein.

LogP (Partition Coefficient): This is a measure of a compound's lipophilicity. For a series of aliphatic hydroxamic acids, variations in the alkyl chain length, such as the heptanoyl group in this compound, directly influence the LogP value. nih.gov

Molar Refractivity (MR): This descriptor accounts for the volume of the molecule and its polarizability. It has been shown to be significant in QSAR studies of hydroxamic acid derivatives, where it can model the dispersion forces involved in ligand-receptor binding.

Steric Descriptors: These descriptors quantify the size and shape of the molecule, which are critical for fitting into the active site of a target enzyme.

Topological Descriptors: These include indices that describe molecular branching and shape. For the heptanoyl group, its linearity and size would be captured by these descriptors.

Verloop Steric Parameters: These multi-dimensional parameters characterize the shape and volume of substituents, which is important for understanding the steric influence of different acyl chains on the interaction with macromolecular receptors. mdpi.com

Electrostatic Descriptors: These descriptors are key to understanding the electronic interactions between the inhibitor and the enzyme, particularly the chelation of the zinc ion by the hydroxamic acid.

Partial Atomic Charges: The distribution of charges within the hydroxamic acid moiety is critical for its interaction with the zinc ion in the active site of enzymes like HDACs.

A hypothetical data table illustrating the types of descriptors that would be relevant for a QSAR study of a series of N-acylamino acid hydroxamates, including a compound like this compound, is presented below.

| Compound | Acyl Chain | LogP | Molar Refractivity (MR) | Steric Parameter (L) | Electrostatic Descriptor (qO) | pIC50 |

| Analog 1 | Propanoyl | 1.2 | 35.4 | 4.1 | -0.65 | 5.8 |

| Analog 2 | Butanoyl | 1.7 | 40.0 | 5.0 | -0.65 | 6.2 |

| Analog 3 | Pentanoyl | 2.2 | 44.6 | 5.9 | -0.65 | 6.5 |

| This compound | Heptanoyl | 3.2 | 53.8 | 7.7 | -0.65 | ? |

| Analog 4 | Octanoyl | 3.7 | 58.4 | 8.6 | -0.65 | 6.9 |

This table is illustrative and does not represent actual experimental data.

Statistical Validation of QSAR Models and Predictive Capabilities

The development of a QSAR model is followed by rigorous statistical validation to ensure its robustness, stability, and predictive power. nih.govderpharmachemica.com This process is crucial to confirm that the model is not a result of chance correlation and can be reliably used to predict the activity of new, untested compounds.

Internal Validation: This is typically performed using the same dataset from which the model was derived.

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

R² (Coefficient of Determination): This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value close to 1 suggests a good fit. mdpi.com

External Validation: This involves predicting the activity of a set of compounds (the test set) that was not used in the model's development.

Predictive R² (R²_pred): This is calculated for the test set and is a true measure of the model's predictive capability on new data. A high R²_pred value is desirable.

The following table summarizes the statistical parameters commonly used to validate QSAR models for hydroxamic acid derivatives. nih.govjprdi.vn

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | Goodness of fit of the model. |

| Cross-validated R² | q² | > 0.5 | Measure of internal predictive ability. |

| Predictive R² | R²_pred | > 0.5 | Measure of external predictive ability. |

| Root Mean Square Error | RMSE | Low | The standard deviation of the residuals (prediction errors). |

| Fischer's Test Value | F | High | Statistical significance of the regression model. |

In studies of hydroxamate-based HDAC inhibitors, QSAR models with high statistical significance have been developed, demonstrating the validity of this approach for this class of compounds. nih.gov For example, a 3D-QSAR model for a series of hydroxamic acid-based HDAC inhibitors reported an R² of 0.9877 and a q² of 0.7142, indicating a highly predictive model. nih.gov

Application of QSAR in Guiding Rational Compound Design

A well-validated QSAR model is a powerful tool in rational drug design. nih.govrsc.org It allows medicinal chemists to prioritize the synthesis of new compounds with a higher probability of exhibiting the desired biological activity, thereby saving time and resources.

Identification of Key Structural Features: QSAR models can highlight which molecular properties are most influential for activity. For instance, a model might indicate that increased lipophilicity of the acyl chain positively correlates with inhibitory activity up to a certain point, after which steric hindrance becomes a negative factor. This would suggest an optimal chain length for the "cap" group.

Prediction of Activity for Virtual Compounds: Before undertaking chemical synthesis, a large number of virtual compounds can be designed and their activities predicted by the QSAR model. This in silico screening helps to identify the most promising candidates for synthesis and biological testing. For example, based on a QSAR model for peptide hydroxamic acids, a virtual library was generated, leading to the identification and subsequent synthesis of potent inhibitors. nih.gov

Design of Selective Inhibitors: By developing separate QSAR models for different enzyme isoforms, it is possible to identify descriptors that are key to selectivity. This information can then be used to design compounds that preferentially inhibit one enzyme over another.

The general pharmacophoric model for many hydroxamic acid inhibitors, including what would be expected for this compound, suggests that the heptanoyl group would occupy a hydrophobic pocket in the target enzyme. A QSAR model could precisely quantify the ideal size and shape of this group to maximize favorable interactions.

Computational and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 2-Heptanamidoacetohydroxamic acid) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govresearchgate.net This method is instrumental in understanding the fundamental mechanisms of protein-ligand interactions. For hydroxamic acids, a common target for such studies is the family of histone deacetylase (HDAC) enzymes, which are implicated in various diseases. nih.gov

A typical molecular docking study for this compound would begin by obtaining the three-dimensional crystal structure of a target enzyme, for instance, a specific HDAC isoform like HDAC2, from a repository such as the Protein Data Bank (PDB). researchgate.net The simulation would then attempt to fit the this compound molecule into the enzyme's active site—the region responsible for its biological activity.

The primary goal is to identify the most stable binding pose. For hydroxamic acids, a characteristic binding mode involves the hydroxamate group (-CONHOH) chelating, or forming coordinate bonds with, a crucial zinc ion (Zn²⁺) located deep within the active site tunnel of HDAC enzymes. nih.gov The heptanamido "tail" of the molecule would then be predicted to orient itself along the hydrophobic channel of the active site, while the acetohydroxamic "head" engages with the catalytic machinery. The results would be visualized to show precisely how the ligand sits within this pocket.

Once a binding mode is predicted, the specific intermolecular forces that stabilize the complex are analyzed. These non-covalent interactions are critical for the ligand's affinity and specificity.

Hydrogen Bonding: The hydroxamic acid group is a potent hydrogen bond donor and acceptor. Docking studies would identify key amino acid residues in the enzyme's active site (such as histidine, aspartic acid, or tyrosine) that could form hydrogen bonds with the carbonyl oxygen and hydroxyl groups of this compound. nih.govnih.gov These bonds are highly directional and significantly contribute to the stability of the ligand-protein complex.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Enzyme Residues (General Examples) |

| Zinc Chelation | Hydroxamic Acid Group (-CONHOH) | Catalytic Zn²⁺ ion |

| Hydrogen Bonding | Carbonyl Oxygen, Hydroxyl Group | Histidine, Aspartic Acid, Tyrosine, Glycine (B1666218) |

| Hydrophobic Contacts | Heptyl Chain | Phenylalanine, Proline, Leucine (B10760876) |

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy, ΔG, in kcal/mol) for each predicted pose. nih.gov A more negative score typically indicates a more favorable and stable interaction. By comparing the calculated binding energy of this compound to that of a known standard inhibitor (like SAHA/Vorinostat), researchers could make a preliminary assessment of its potential potency. researchgate.net

Furthermore, by docking the molecule against various isoforms of a target enzyme family (e.g., HDAC1, HDAC2, HDAC6), a specificity profile could be estimated. Differences in the amino acid composition of the active sites across isoforms can lead to variations in binding scores, suggesting whether the compound might be a selective or broad-spectrum inhibitor. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the protein-ligand complex over time (from nanoseconds to microseconds), providing deeper insights into the stability and conformational behavior of the system in a simulated physiological environment. nih.gov

An MD simulation would be initiated using the best-docked pose of this compound within its target enzyme. Over the course of the simulation, the stability of the complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD). A stable RMSD value over time suggests that the ligand remains securely bound in its initial predicted pose. nih.gov Conversely, a large fluctuation or steady increase in RMSD might indicate an unstable interaction, where the ligand may be dissociating from the active site. These simulations confirm whether the key interactions predicted by docking, such as the chelation of the zinc ion and critical hydrogen bonds, are maintained over time. nih.gov

Proteins are not rigid structures; they are flexible and can change shape upon ligand binding—a concept known as "induced fit." MD simulations are uniquely capable of capturing these subtle, yet critical, conformational rearrangements. nih.gov The simulation might reveal that certain amino acid side chains in the active site reorient themselves to better accommodate the heptyl chain of this compound, thereby strengthening the binding interaction. Understanding these dynamic changes is essential for a complete picture of the binding mechanism and for designing next-generation inhibitors with improved affinity and specificity.

In Silico Predictions for Research Guidance

Beyond identifying new hits, computational modeling offers a suite of tools to predict the behavior and properties of a molecule like this compound, thereby guiding its optimization and further investigation. These in silico predictions can save significant time and resources by prioritizing the most promising research directions.

Molecular Docking: Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound, docking studies would be essential to:

Visualize its binding mode within the active site of a target enzyme (e.g., an HDAC isoform).

Confirm that the hydroxamic acid moiety correctly coordinates with the catalytic zinc ion. nih.gov

Analyze key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding stability. mdpi.com

Estimate the binding free energy, providing a theoretical measure of binding affinity. uomustansiriyah.edu.iq

In numerous studies of related hydroxamic acids, docking has successfully predicted binding modes and helped establish structure-activity relationships (SAR). tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time. doi.org An MD simulation of a this compound-protein complex would be used to:

Assess the stability of the docked pose over a period of nanoseconds. tandfonline.comnih.gov

Calculate metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and stability of the complex. tandfonline.comnih.gov

Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation. tandfonline.comnih.gov

Quantum Mechanical Studies: Theoretical studies using quantum mechanics, such as Density Functional Theory (DFT), can provide deep insights into the electronic properties of hydroxamic acids. doi.org These calculations can be used to study:

Tautomerism, as hydroxamic acids can exist in keto and iminol forms, which affects their chemical properties and binding capabilities. nih.gov

The electronic structure and reactivity of the molecule.

The energetics of bond cleavage, which can be relevant for understanding metabolic pathways or potential toxicity mechanisms. researchgate.net

Other In Silico Predictions: Computational tools are also employed to predict various molecular properties that can guide research. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate variations in chemical structure with changes in biological activity to predict the potency of new analogs. nih.gov Computational methods can also be used to predict potential toxicity issues, helping to flag problematic compounds early in the discovery process. nih.gov

| Prediction Method | Research Guidance Provided | Key Metrics / Outputs |

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Binding score (kcal/mol), interaction map (hydrogen bonds, hydrophobic contacts). uomustansiriyah.edu.iq |

| Molecular Dynamics (MD) | Assesses the stability and dynamics of the ligand-protein complex over time. | RMSD, RMSF, interaction stability analysis. tandfonline.comnih.gov |

| Quantum Mechanics (e.g., DFT) | Investigates electronic structure, reactivity, and tautomeric forms. | Electron density, molecular orbital energies, reaction energetics. doi.org |

| QSAR | Establishes correlation between chemical structure and biological activity to predict potency. | Predictive models (R², Q² values). nih.gov |

Preclinical Biological Activities and Mechanistic Applications

In Vitro Assessment of Biological Activities

There is no available information on the in vitro evaluation of 2-Heptanamidoacetohydroxamic acid.

Cell-Free Enzyme Inhibition Assays

No data has been published detailing the inhibitory activity of this compound against any specific enzymes in cell-free assay systems. Therefore, key metrics such as IC50 values, which quantify the concentration of an inhibitor required to reduce an enzyme's activity by half, are unknown for this compound.

Cell-Based Assays (e.g., impact on cell proliferation, cell cycle, apoptosis, differentiation)

Information regarding the effects of this compound on cellular processes is not available. Studies investigating its impact on cell proliferation, its ability to arrest the cell cycle at specific phases, or its potential to induce programmed cell death (apoptosis) or cellular differentiation have not been reported in peer-reviewed literature.

Evaluation in Specific Pathogen or Disease-Relevant Cell Lines

There are no public records of this compound being tested in cell lines relevant to specific diseases or pathogens. Consequently, its potential as an anti-infective, anti-proliferative, or anti-inflammatory agent at the cellular level remains uncharacterized.

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical studies in animal models are crucial for determining a compound's potential therapeutic efficacy. However, no such studies for this compound have been made public.

Efficacy in Established Disease Models (e.g., anti-inflammatory, anti-proliferative, anti-infective)

There is a lack of published evidence regarding the efficacy of this compound in any established animal models of disease. Its potential anti-inflammatory, anti-proliferative, or anti-infective activities in a living organism have not been documented.

Pharmacodynamic Biomarker Analysis in Preclinical Settings

Pharmacodynamic biomarkers are used to show that a drug is having the intended effect on the body. nih.govnih.govveedalifesciences.com Without in vivo studies, no pharmacodynamic biomarker data exists for this compound. Analysis of its interaction with biological targets and the physiological response in preclinical models has not been described in the available literature.

Elucidation of Underlying Molecular and Cellular Mechanisms of Action

No information is available regarding the molecular and cellular mechanisms of action of this compound.

Modulation of Signal Transduction Pathways

There are no studies documenting the effects of this compound on any signal transduction pathways.

Impact on Gene Expression and Protein Regulation

There is no published research on how this compound may influence gene expression or protein regulation.

Exploration of Therapeutic Potential in Preclinical Research

No preclinical studies exploring the therapeutic potential of this compound in any disease model could be found.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of novel analogues of simple hydroxamic acids is a primary focus of future research, aiming to improve their therapeutic index. The archetypal structure of a hydroxamic acid inhibitor is comprised of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the target enzyme. nih.gov Rational design strategies focus on systematically modifying the linker and cap groups to enhance affinity and achieve selectivity for specific enzyme isoforms. acs.org

For instance, research into HDAC inhibitors has shown that altering the cap group can significantly influence which of the 11 zinc-dependent HDAC isoforms is targeted. nih.gov Strategies include incorporating bulky or heterocyclic moieties to create specific interactions with amino acid residues at the entrance of the enzyme's active site. nih.govacs.org Synthesis campaigns often start from readily available materials like carboxylic acids, esters, or acyl chlorides, which are then reacted with hydroxylamine (B1172632) or its derivatives to form the final hydroxamic acid. acs.orgnih.gov The exploration of novel synthetic routes, including biocatalytic methods and microwave-assisted synthesis, is also an active area of investigation to improve efficiency and yield. nih.gov

| Pharmacophore Component | Role in Activity | Strategy for Analogue Design | Example Modification |

|---|---|---|---|

| Zinc-Binding Group (ZBG) | Coordinates with the Zn²⁺ ion in the enzyme's active site. The hydroxamic acid is a classic ZBG. | Generally conserved, but bioisosteric replacement is a potential strategy. | N/A (Hydroxamic acid is the core ZBG) |

| Linker | Connects the ZBG to the cap group and determines the depth of insertion into the active site pocket. | Varying the length and rigidity of the aliphatic or aromatic chain. | Introducing α,β-unsaturation via Heck cross-coupling. acs.org |

| Cap Group | Interacts with residues on the surface of the enzyme, driving potency and selectivity. | Introduction of large, bulky, or heterocyclic groups to exploit surface features of different enzyme isoforms. | Incorporating quinazoline, benzothiazole, or 2-oxoindoline systems. acs.org |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

To accelerate the design-synthesis-test cycle, modern drug discovery integrates sophisticated computational and experimental techniques. For hydroxamic acid derivatives, in silico methods are crucial for predicting their potential as therapeutic agents. Molecular docking simulations, using programs like Autodock Vina, are employed to model how these compounds bind to the active sites of target enzymes, such as various HDAC isoforms. nih.gov These models help rationalize structure-activity relationships (SAR) and prioritize which novel analogues to synthesize. nih.govnih.gov Furthermore, computational approaches like Density Functional Theory (DFT) can investigate the conformational behavior and stability of different hydroxamic acid forms (keto vs. enol), which is critical for their metal-chelating activity. nih.govoaepublish.com

These computational predictions are then validated and refined using a suite of advanced experimental methods. Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming the chemical structure of newly synthesized compounds. oaepublish.com X-ray crystallography provides the ultimate validation, offering atomic-level resolution of how an inhibitor binds within its protein target, guiding further rounds of rational design. nih.gov

| Methodology | Type | Application in Hydroxamic Acid Research |

|---|---|---|

| Molecular Docking | Computational | Predicts binding modes and affinities of inhibitors to target enzymes (e.g., HDACs), guiding rational design. nih.gov |

| Virtual Screening | Computational | Screens large virtual libraries of compounds to identify potential new inhibitor candidates. nih.gov |

| Density Functional Theory (DFT) | Computational | Investigates conformational preferences and electronic properties of hydroxamic acid tautomers. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Experimental | Confirms the chemical structure of synthesized analogues. |

| X-Ray Crystallography | Experimental | Provides high-resolution structural data of the inhibitor-enzyme complex, validating computational models. nih.gov |

| Enzymatic Assays | Experimental | Measures the inhibitory activity (e.g., IC₅₀) of compounds against target enzymes in vitro. nih.gov |

Identification and Validation of Novel Biological Targets for Hydroxamic Acid Compounds

While HDACs are the most prominent targets for hydroxamic acid-based drugs, the metal-chelating ability of this functional group gives it the potential to inhibit a wide range of other metalloenzymes. unimi.itnih.gov A significant future direction is the systematic exploration and validation of these alternative targets. This could expand the therapeutic applications of compounds like 2-Heptanamidoacetohydroxamic acid beyond cancer to inflammatory diseases, infectious diseases, and neurodegeneration. researchgate.net

Promising alternative targets include matrix metalloproteinases (MMPs), which are involved in cancer metastasis and arthritis, and tumor necrosis factor-α converting enzyme (TACE), a key player in inflammation. nih.govnih.gov Other enzymes like carbonic anhydrases and urease are also potential targets. nih.gov In the context of neurodegenerative disorders, the ability of some hydroxamic acids to inhibit β-amyloid peptide aggregation presents a non-enzymatic target of high interest for Alzheimer's disease research. The validation process for these new targets involves enzymatic assays, cellular models, and preclinical animal models to confirm the therapeutic hypothesis.

| Biological Target Class | Specific Examples | Associated Disease Area |

|---|---|---|

| Histone Deacetylases (HDACs) | HDAC1, HDAC2, HDAC3, HDAC6, HDAC8. nih.gov | Cancer, Neurodegeneration. researchgate.netnih.gov |

| Matrix Metalloproteinases (MMPs) | MMP-13. nih.gov | Cancer, Arthritis. |

| Adamalysins | Tumor Necrosis Factor-α Converting Enzyme (TACE). nih.govnih.gov | Inflammatory Diseases (e.g., Hepatitis). nih.gov |

| Other Metalloenzymes | Urease, Carbonic Anhydrase, Peptide Deformylase. nih.gov | Infectious Diseases, various others. |

| Protein Aggregates | β-amyloid peptides. | Alzheimer's Disease. |

Development of Innovative Delivery Systems in Preclinical Contexts

A major hurdle for many promising hydroxamic acid inhibitors is their suboptimal pharmacokinetic profile, including potential low stability and poor bioavailability. mdpi.com Consequently, the development of innovative drug delivery systems is a critical area of translational research. These systems aim to protect the compound from premature degradation, improve its solubility, and ensure it reaches the target tissue in sufficient concentrations.

In preclinical studies, various advanced delivery strategies are being explored. These include the formulation of compounds into polymer-based carriers, such as nanoparticles or hydrogels, which can provide controlled, sustained release. nih.gov For targeting diseases of the central nervous system, strategies to overcome the blood-brain barrier are paramount. One successful approach in preclinical models involves the complexation of a hydroxamic acid with cyclodextrins, as demonstrated with the pan-HDAC inhibitor panobinostat (B1684620) to create a water-soluble formulation (MTX110) for direct delivery to brain tumors. mdpi.com

| Delivery System Type | Description | Preclinical Application/Goal |

|---|---|---|

| Polymer-based Carriers | Encapsulation within polymers like poly(N-hydroxyacrylamide) or nanoformulations. mdpi.comnih.gov | Improve stability, solubility, and provide controlled release. |

| Cyclodextrin Complexation | Formation of a complex with molecules like hydroxypropyl-β-cyclodextrin. | Enhance water solubility and enable passage across the blood-brain barrier for CNS tumors. |

| Nanocomposites | Integration with nanomaterials like Molybdenum disulfide (MoS₂). nih.gov | Develop stimuli-responsive carriers (e.g., GSH-sensitive) for targeted drug release in the tumor microenvironment. |

Synergistic Combinations with Other Therapeutic Modalities in Preclinical Models

While hydroxamic acid-based HDAC inhibitors show promise as single agents, their true potential may lie in combination therapies. nih.govus.es Preclinical studies have consistently shown that these compounds can act synergistically with a wide range of other treatments, enhancing therapeutic efficacy while potentially lowering the required doses and associated toxicities. nih.govnih.gov A key mechanism is that HDAC inhibitors can relax chromatin structure, making DNA more accessible to DNA-damaging agents like chemotherapy and radiation. nih.gov

Extensive preclinical research is underway to identify the most effective combinations. In various cancer models, HDAC inhibitors have demonstrated synergy with conventional chemotherapeutic drugs (e.g., cisplatin, doxorubicin), targeted agents like PARP inhibitors and mTOR inhibitors, and immunotherapy agents. nih.govmdpi.com For glioblastoma, combining an HDAC inhibitor with an ATM inhibitor (a key DNA damage repair enzyme) has been shown to potentiate the effects of radiation. aacrjournals.org Furthermore, combining HDAC inhibitors with DNA methyltransferase inhibitors like 5-azacytidine (B1684299) has shown synergy in preclinical models of multiple myeloma. elsevierpure.com These preclinical findings are essential for prioritizing which combination strategies should advance to clinical trials. nih.govelsevierpure.com

| Combination Modality | Specific Agent Example(s) | Rationale / Mechanism of Synergy | Preclinical Model |

|---|---|---|---|

| Chemotherapy | Cisplatin, Doxorubicin. nih.govnih.gov | HDAC inhibition can increase chromatin accessibility for DNA-damaging agents and reverse drug resistance phenotypes. nih.govnih.gov | Lung Cancer, Cholangiocarcinoma. nih.gov |

| DNA Damage Repair Inhibitors | ATM Inhibitors (e.g., AZD1390). aacrjournals.org | HDAC inhibitors suppress DNA repair pathways, creating a synthetic lethal interaction with DDR inhibitors. aacrjournals.org | Glioblastoma. aacrjournals.org |

| Targeted Molecular Therapy | mTOR Inhibitors (e.g., Temsirolimus, Rapamycin). mdpi.com | Simultaneous targeting of multiple critical cancer signaling pathways. mdpi.com | Renal Cell Carcinoma, Prostate Cancer. mdpi.com |

| Apoptosis Inducers | BH3 Mimetics (e.g., ABT-737). elsevierpure.com | HDAC inhibitors can lower the apoptotic threshold by modulating Bcl-2 family proteins. mdpi.com | Multiple Myeloma. elsevierpure.com |

| Epigenetic Drugs | DNMT Inhibitors (e.g., 5-Azacytidine). elsevierpure.com | Combined targeting of two key epigenetic regulatory mechanisms. | Multiple Myeloma. elsevierpure.com |

| Immunotherapy | IDO1 Inhibitors. nih.gov | HDAC inhibitors can enhance antitumor immune responses, complementing checkpoint inhibition. nih.gov | Lung Carcinoma. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-Heptanamidoacetohydroxamic acid, and what critical parameters must be controlled during synthesis?

Methodological Answer: The synthesis typically involves the condensation of heptanoic acid derivatives (e.g., heptanoyl chloride) with hydroxylamine or its salts under controlled pH (8–10) and temperature (0–5°C). Key parameters include:

- Reaction medium : Use anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis.

- Catalysts : Amine bases (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product.

Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete acylation or hydroxylamine decomposition, requiring iterative optimization .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

| Technique | Purpose | Key Parameters |

|---|---|---|

| 1H/13C NMR | Confirm structure and purity | Chemical shifts for hydroxamate (-CONHOH) and alkyl chain protons. |

| IR Spectroscopy | Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–O at ~930 cm⁻¹). | Dry samples to avoid water interference. |

| HPLC | Assess purity (>95% by area normalization). | Use C18 columns with UV detection (λ = 210–230 nm). |

| Mass Spectrometry | Verify molecular ion ([M+H]⁺ for ESI-MS). | Compare with theoretical m/z. |

| Cross-validation with elemental analysis ensures stoichiometric accuracy . |

Q. How can researchers ensure the stability of this compound during storage and experiments?

Methodological Answer: Hydroxamic acids are prone to hydrolysis and oxidation. Recommended practices:

- Storage : Argon-purged vials at –20°C, desiccated (silica gel).

- Handling : Work under inert atmosphere (glovebox) for long-term experiments.

- Stability tests : Conduct accelerated degradation studies (e.g., pH 2–12 buffers, 25–40°C) monitored by HPLC to identify degradation products .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metal-chelating properties of this compound?

Methodological Answer:

- UV-Vis Titration : Monitor absorbance changes (200–400 nm) upon incremental addition of metal ions (e.g., Fe³⁺, Zn²⁺). Calculate binding constants (β) using Benesi-Hildebrand plots.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for metal-ligand interactions.

- X-ray Crystallography : Co-crystallize the compound with target metals to resolve binding geometry.

Include EDTA as a competitive ligand in control experiments to validate specificity .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from:

- Purity variability : Re-analyze compounds via HPLC and NMR before assays.

- Assay conditions : Standardize pH, temperature, and cell culture media (e.g., serum-free to avoid protein binding).

- Orthogonal assays : Compare enzyme inhibition (e.g., HDAC activity fluorometric kit) with cellular viability assays (MTT) to distinguish direct vs. indirect effects.

Meta-analysis of raw data from multiple studies can identify confounding variables .

Q. What in silico approaches predict interactions between this compound and metalloenzymes like HDACs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in HDAC active sites, focusing on Zn²⁺ coordination.

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (GROMACS) to assess stability over 100 ns trajectories.

- QSAR Modeling : Corrogate alkyl chain length with inhibitory activity (IC50) using partial least squares regression.

Validate predictions with site-directed mutagenesis of HDAC residues .

Q. How can experimental protocols optimize the assessment of this compound’s inhibitory effects on metalloenzymes?

Methodological Answer:

- Enzyme kinetics : Use Michaelis-Menten plots with varying inhibitor concentrations to determine inhibition type (competitive/uncompetitive).

- IC50 determination : Perform dose-response curves (0.1–100 μM) in triplicate, normalized to vehicle controls.

- Pre-incubation time : Test 15–60 min pre-incubation to account for slow-binding kinetics.

Compare results with known inhibitors (e.g., suberoylanilide hydroxamic acid) for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.